molecular formula C18H24BNO5 B13984325 Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13984325
M. Wt: 345.2 g/mol
InChI Key: HNAHKOMNYBNKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoate core substituted with a cyclopropylcarbamoyl group and a dioxaborolan group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and methanol under acidic conditions.

    Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the benzoate core with cyclopropyl isocyanate under controlled conditions to form the cyclopropylcarbamoyl derivative.

    Attachment of the Dioxaborolan Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and suitable ligands are often employed in substitution reactions involving the boron center.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyclopropylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxaborolan group can participate in boron-mediated reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(cyclopropylcarbamoyl)benzoate: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.

    Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the cyclopropylcarbamoyl group, reducing its potential biological activity.

Uniqueness

Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the cyclopropylcarbamoyl and dioxaborolan groups

Properties

Molecular Formula

C18H24BNO5

Molecular Weight

345.2 g/mol

IUPAC Name

methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C18H24BNO5/c1-17(2)18(3,4)25-19(24-17)13-9-11(15(21)20-14-6-7-14)8-12(10-13)16(22)23-5/h8-10,14H,6-7H2,1-5H3,(H,20,21)

InChI Key

HNAHKOMNYBNKQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)NC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.